Thiacetarsamide sodium

Catalog No.
S604295
CAS No.
7681-85-8
M.F
C11H10AsNNa2O5S2
M. Wt
421.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiacetarsamide sodium

CAS Number

7681-85-8

Product Name

Thiacetarsamide sodium

IUPAC Name

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate

Molecular Formula

C11H10AsNNa2O5S2

Molecular Weight

421.2 g/mol

InChI

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2

InChI Key

AXRWJSAOLNNBNI-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Synonyms

Arsenamide, Caparsolate, Thiacetarsamide, Thioarsenite

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Proposed chemotherapeutic agent against filaria and trichomonas.

Thiacetarsamide sodium (CAS 7681-85-8) is a highly polar, water-soluble organoarsenical compound historically established as an intravenous adulticide for the treatment of Dirofilaria immitis. In modern procurement and research contexts, it is primarily sourced as an analytical reference standard, a biochemical probe for nematode metabolism, and a positive control for organoarsenical toxicity modeling. The compound is characterized by its excellent aqueous solubility and its specific mechanism of action, which involves the disruption of parasite glucose uptake and the inhibition of glutathione reductase[1]. Unlike modern macrocyclic lactones that target ion channels, thiacetarsamide sodium provides a direct, sulfhydryl-binding arsenical mechanism, making it a critical baseline material for comparative antiparasitic and toxicological assays [2].

Substituting thiacetarsamide sodium with modern alternatives like melarsomine dihydrochloride or macrocyclic lactones compromises specific experimental and analytical objectives. While melarsomine is the clinical standard for intramuscular adulticide therapy, it exhibits a distinctly different pharmacokinetic and toxicological profile. Thiacetarsamide sodium is administered intravenously and reliably induces acute, quantifiable hepatotoxic and nephrotoxic responses—such as elevated hepatic enzymes, bilirubinuria, and proteinuria—in sensitive mammalian models, whereas melarsomine is formulated to avoid these systemic spikes [1]. Furthermore, macrocyclic lactones (e.g., ivermectin) operate via glutamate-gated chloride channels, completely bypassing the glutathione reductase inhibition pathways targeted by arsenicals[2]. Consequently, for assays requiring a highly water-soluble, hepatotoxic organoarsenical reference or a specific inhibitor of parasite glycolysis, thiacetarsamide sodium cannot be generically replaced.

Aqueous Solubility and Intravenous Formulation Suitability

Thiacetarsamide sodium is a highly polar salt that exhibits excellent aqueous solubility, remaining completely insoluble in non-polar organic solvents [1]. This distinct solubility profile is critical for its direct formulation as an aqueous intravenous agent, contrasting sharply with other lipophilic anthelmintics or non-polar organoarsenicals that require complex excipients, suspensions, or organic co-solvents for delivery.

Evidence DimensionAqueous solubility and formulation phase
Target Compound DataHighly soluble in water (readily forms aqueous IV solutions)
Comparator Or BaselineLipophilic anthelmintics (require suspensions or organic excipients)
Quantified DifferenceDirect aqueous dissolution vs. required excipient stabilization
ConditionsStandard ambient temperature aqueous formulation

High aqueous solubility simplifies the preparation of concentrated intravenous dosing solutions and highly polar analytical reference standards without the need for organic co-solvents.

Stage-Specific Filaricidal Efficacy Benchmarking

In standardized efficacy models against 2-month-old Dirofilaria immitis, thiacetarsamide sodium (administered at 2.2 mg/kg BID for 2 days) achieves a 99.2% to 99.7% mortality rate[1]. This provides a highly effective legacy benchmark that is quantitatively comparable to the 100% efficacy of melarsomine dihydrochloride for this specific juvenile life stage, validating its use in stage-specific developmental assays.

Evidence DimensionEfficacy against 2-month-old D. immitis
Target Compound Data99.2% - 99.7% efficacy (2.2 mg/kg BID for 2 days)
Comparator Or BaselineMelarsomine dihydrochloride (100% efficacy)
Quantified DifferenceStatistically comparable efficacy (<1% difference) against 2-month-old juvenile stages
ConditionsIn vivo canine model, 2-month post-infection juvenile heartworms

Procuring this compound allows researchers to establish a validated, high-efficacy baseline when screening new anthelmintics against specific juvenile nematode stages.

Induction of Acute Organoarsenical Toxicity for Safety Modeling

Thiacetarsamide sodium is a proven positive control for inducing acute organoarsenical toxicity. In comparative clinical evaluations, systemic administration of thiacetarsamide reliably triggered severe bilirubinuria, proteinuria, and jaundice requiring treatment cessation, whereas identical cohorts treated with melarsomine dihydrochloride (RM 340) showed no systemic toxicity or significant increases in hepatic enzymes [1].

Evidence DimensionHepatotoxic and Nephrotoxic Response
Target Compound DataInduces acute bilirubinuria, proteinuria, and jaundice
Comparator Or BaselineMelarsomine dihydrochloride (No systemic toxicity or hepatic enzyme elevation)
Quantified DifferenceReliable induction of acute organ toxicity vs. systemic tolerance
ConditionsIn vivo mammalian safety and toxicity modeling

Its predictable toxicity profile makes it an indispensable positive control for evaluating drug-induced liver injury (DILI) and nephrotoxicity in preclinical safety pharmacology.

Positive Control in Preclinical Hepatotoxicity and Nephrotoxicity Modeling

Due to its well-documented capacity to induce bilirubinuria, proteinuria, and elevated hepatic enzymes—unlike modern alternatives like melarsomine—thiacetarsamide sodium is the right choice for use as a positive control in in vivo and in vitro models assessing drug-induced liver and kidney injury[1].

Analytical Reference Standard for Organoarsenical Monitoring

Leveraging its high aqueous solubility and distinct polarity, this compound serves as an ideal analytical reference standard for HPLC and mass spectrometry workflows designed to detect and quantify legacy organoarsenical residues in biological and environmental matrices [2].

Biochemical Probing of Nematode Energy Metabolism

Because its mechanism of action specifically involves the inhibition of glutathione reductase and the disruption of glucose uptake, thiacetarsamide sodium is highly suited for mechanistic assays studying parasite glycolysis and oxidative stress pathways, providing a distinct contrast to ion-channel-targeting macrocyclic lactones[3].

UNII

KW75J7708X

Other CAS

14433-82-0

Wikipedia

Thiacetarsamide sodium

Dates

Last modified: 02-18-2024

Explore Compound Types